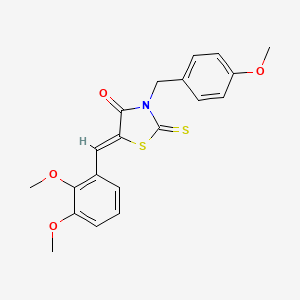
5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
描述
5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
作用机制
The exact mechanism of action of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways in the cell. For example, 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to activate the AMPK signaling pathway, which is a key regulator of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to improve glucose homeostasis by activating the AMPK signaling pathway.
实验室实验的优点和局限性
One of the major advantages of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of novel 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanisms underlying the biological activities of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one. Additionally, further studies are needed to evaluate the safety and efficacy of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one in human clinical trials. Overall, the study of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one holds great promise for the development of novel therapeutics for the treatment of cancer, inflammation, and diabetes.
科学研究应用
5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
属性
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-23-15-9-7-13(8-10-15)12-21-19(22)17(27-20(21)26)11-14-5-4-6-16(24-2)18(14)25-3/h4-11H,12H2,1-3H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDMUDVYUXARA-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



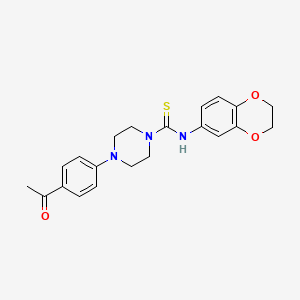
![9-ethyl-8-methyl-2-(2-phenylcyclopropyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4841745.png)
![4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4841760.png)
![3-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4841764.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4841767.png)
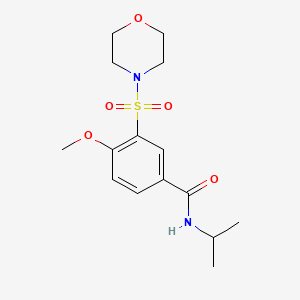
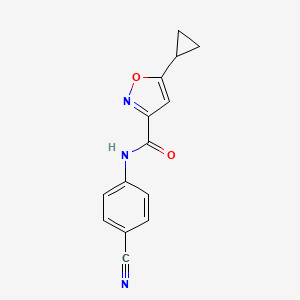

![2-(2-propyn-1-ylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4841812.png)

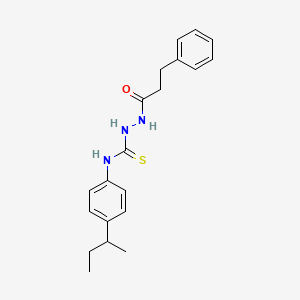
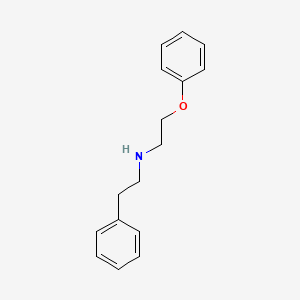
![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4841839.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide](/img/structure/B4841842.png)